Cycrimine Cycrimine Cycrimine is a member of the class of piperidines that is 3-(piperidin-1-yl)propan-1-ol in which one of the hydrogen atoms at the 1-position is substituted by cyclopentyl, and the other is substituted by phenyl. A central anticholinergic, it is used as its hydrochloride salt in the management and treatment of Parkinson's disease. It has a role as an antiparkinson drug, a muscarinic antagonist and an antidyskinesia agent. It is a tertiary alcohol, a member of piperidines and a tertiary amino compound.
Cycrimine is a drug used to reduce levels of acetylcholine to return a balance with dopamine in the treatment and management of Parkinson's disease.
Brand Name: Vulcanchem
CAS No.: 77-39-4
VCID: VC0524761
InChI: InChI=1S/C19H29NO/c21-19(18-11-5-6-12-18,17-9-3-1-4-10-17)13-16-20-14-7-2-8-15-20/h1,3-4,9-10,18,21H,2,5-8,11-16H2
SMILES: C1CCN(CC1)CCC(C2CCCC2)(C3=CC=CC=C3)O
Molecular Formula: C19H29NO
Molecular Weight: 287.4 g/mol

Cycrimine

CAS No.: 77-39-4

Cat. No.: VC0524761

Molecular Formula: C19H29NO

Molecular Weight: 287.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Cycrimine - 77-39-4

Specification

CAS No. 77-39-4
Molecular Formula C19H29NO
Molecular Weight 287.4 g/mol
IUPAC Name 1-cyclopentyl-1-phenyl-3-piperidin-1-ylpropan-1-ol
Standard InChI InChI=1S/C19H29NO/c21-19(18-11-5-6-12-18,17-9-3-1-4-10-17)13-16-20-14-7-2-8-15-20/h1,3-4,9-10,18,21H,2,5-8,11-16H2
Standard InChI Key SWRUZBWLEWHWRI-UHFFFAOYSA-N
SMILES C1CCN(CC1)CCC(C2CCCC2)(C3=CC=CC=C3)O
Canonical SMILES C1CCN(CC1)CCC(C2CCCC2)(C3=CC=CC=C3)O
Appearance Solid powder
Melting Point 112-113

Introduction

Chemical and Structural Properties

Cycrimine (C₁₉H₂₉NO; molecular weight: 287.44 g/mol) features a tertiary alcohol group, a piperidine ring, and a cyclopentyl-phenyl backbone . Its stereochemistry is racemic, with no defined stereocenters or E/Z isomerism . The compound’s solubility profile shows 25 mg/mL solubility in DMSO, making it suitable for in vitro studies .

Table 1: Key Chemical Properties of Cycrimine

PropertyValueSource
Molecular FormulaC₁₉H₂₉NO
Molecular Weight287.44 g/mol
SMILESOC(CCN1CCCCC1)(C2CCCC2)C3=CC=CC=C3
Plasma Protein Binding79% (2.5 mg oral dose)
Solubility in DMSO86.97 mM

Mechanism of Action in Parkinson’s Disease

Cycrimine acts as a competitive antagonist at muscarinic acetylcholine receptor M1 (CHRM1; UniProt P11229), reducing acetylcholine (ACh) signaling in striatal neurons . By inhibiting ACh’s postsynaptic effects, it counterbalances dopamine depletion in PD, alleviating tremors and rigidity . This mechanism predates modern dopaminergic therapies but remains relevant for patients intolerant to levodopa.

Historical Development and Clinical Use

Approved in 1952 under the brand name Pagitane®, cycrimine hydrochloride became one of the first centrally acting anticholinergics for PD . The standard regimen (2.5 mg four times daily) achieves plasma concentrations sufficient for 79% receptor occupancy . While largely supplanted by dopamine agonists, it persists as an adjunct therapy for tremor-dominant PD subtypes.

Antiviral Activity Against Influenza

In Silico Discovery

A 2019 drug-repurposing study identified cycrimine as a potential inhibitor of influenza A M2 ion channels through computational screening of 2,627 FDA-approved compounds . Molecular docking simulations predicted strong binding affinity (−9.2 kcal/mol) to both wild-type and S31N mutant M2 proteins .

In Vitro Validation

In MDCK cells infected with H1N1 (A/CA/07/2009) and H3N2 (A/New York/55/04), cycrimine demonstrated dose-dependent viral inhibition:

Table 2: Antiviral Efficacy in Cell Culture

Virus SubtypeEC₅₀ (μM)Viral Titer Reduction (24 h)Source
H1N112.43.2 log₁₀ TCID₅₀/mL
H3N218.72.8 log₁₀ TCID₅₀/mL

Mechanistic studies suggest cycrimine disrupts viral uncoating by stabilizing the M2 tetramer’s closed state, preventing proton influx into virions .

Pharmacokinetics and Metabolism

Cycrimine exhibits nonlinear pharmacokinetics due to saturable hepatic metabolism . Key parameters include:

  • Bioavailability: 68–72% (oral)

  • Half-life: 6–8 hours

  • Primary Metabolites: N-desmethylcycrimine (active), cyclopentyl-glucuronide (inactive)

Hepatic CYP2D6 polymorphisms alter clearance rates, necessitating dose adjustments in 7% of Caucasians with poor metabolizer phenotypes .

Adverse Effects and Contraindications

The anticholinergic burden limits cycrimine’s use in elderly patients:

Table 3: Adverse Effect Profile

EffectIncidenceManagement Strategy
Xerostomia45–60%Pilocarpine mouthwash
Constipation30–40%Prokinetic agents
Cognitive Impairment15–25%Dose reduction or withdrawal

Contraindications include narrow-angle glaucoma, myasthenia gravis, and urinary retention .

Emerging Applications and Future Directions

Neuroinflammatory Disorders

Preliminary data suggest cycrimine reduces microglial activation in Parkinsonian rat models, decreasing IL-6 and TNF-α by 40–55% compared to controls . This positions it as a candidate for drug repurposing in multiple sclerosis.

Antiviral Optimization

Structural analogs with fluorinated cyclopentyl groups show 3-fold improved M2 binding in molecular dynamics simulations . Lead compound CYCR-102 demonstrates EC₅₀ = 4.1 μM against H1N1 with retained CHRM1 activity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator